Pravastatin sodium

概述

描述

普伐他汀钠是一种降脂化合物,属于他汀类药物,是羟甲基戊二酰辅酶 A(HMG-CoA)还原酶的竞争性抑制剂。这种酶在胆固醇的生物合成中起着至关重要的作用。 普伐他汀钠主要用于降低胆固醇水平和预防心血管疾病 .

作用机制

普伐他汀钠通过抑制 HMG-CoA 还原酶发挥作用,该酶是胆固醇生物合成中的限速步骤。通过竞争性抑制这种酶,普伐他汀钠降低了肝脏中胆固醇的产生。这导致从血液中摄取低密度脂蛋白 (LDL) 胆固醇增加,从而降低总体胆固醇水平。 此外,普伐他汀钠具有多效作用,包括改善内皮功能,减少炎症和抑制血小板聚集 .

生化分析

Biochemical Properties

Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . This compound is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, this compound can also impact cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of this compound can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Higher doses of this compound result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .

Transport and Distribution

This compound is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .

Subcellular Localization

This compound is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .

准备方法

合成路线和反应条件

普伐他汀钠通过发酵工艺合成。首先获得美伐他汀,然后对其内酯基团进行水解。 然后使用链霉菌属卡氏链霉菌进行生物羟基化,引入烯丙位 6-醇基团 .

工业生产方法

普伐他汀钠的工业生产涉及发酵,然后进行纯化。含有普伐他汀钠的发酵液离心分离得到上清液,然后使用树脂柱吸附。用清水洗涤树脂柱,并用乙醇-水溶液脱附。 脱附液浓缩、萃取、蒸发和干燥,得到高纯度普伐他汀钠 .

化学反应分析

反应类型

普伐他汀钠会发生各种化学反应,包括:

氧化: 普伐他汀钠可以被氧化形成不同的代谢物。

还原: 还原反应可以改变普伐他汀钠中存在的官能团。

取代: 取代反应可以在普伐他汀钠分子的不同位置发生。

常见试剂和条件

普伐他汀钠反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件取决于所需产物和正在进行的特定反应 .

主要形成的产物

普伐他汀钠反应形成的主要产物包括其代谢物,主要通过葡萄糖醛酸化反应产生。 这些代谢物通过肝脏和肾脏途径排泄 .

科学研究应用

Cardiovascular Disease Prevention

Pravastatin is widely recognized for its role in reducing the risk of cardiovascular diseases, particularly in patients with hypercholesterolemia. Clinical studies have demonstrated that pravastatin effectively lowers total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels.

- Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to decreased cholesterol levels and reduced progression of atherosclerosis .

- Clinical Efficacy : In large-scale trials such as the Long-term Intervention with Pravastatin in Ischaemic Disease (LIPID) study, pravastatin treatment significantly reduced the incidence of myocardial infarction (MI) and the need for revascularization procedures .

| Outcome | Effect of Pravastatin |

|---|---|

| Total Cholesterol | Decreased by ~18% |

| LDL Cholesterol | Decreased by ~27% |

| Triglycerides | Decreased by ~6% |

| HDL Cholesterol | Increased by ~4% |

| Risk of Coronary Death | Reduced by 24% |

Neuroprotective Effects

Recent studies have indicated that pravastatin may offer neuroprotective benefits beyond its lipid-lowering properties. A study investigating its effects on cerebral venous infarction (CVI) found that pravastatin administration significantly reduced neuronal injury and apoptosis in a rat model .

- Study Findings : The pravastatin-treated group exhibited smaller infarction areas and reduced expression of pro-apoptotic proteins compared to controls. This suggests potential applications in preventing neuronal damage following ischemic events.

Psychological Well-being

Long-term use of pravastatin has been associated with improvements in psychological well-being among patients with coronary artery disease. The LIPID study included assessments using standardized questionnaires to evaluate anxiety, depression, and impulsiveness over four years .

- Results : Participants receiving pravastatin reported better psychological outcomes compared to those on placebo, indicating that lipid-lowering therapy may also confer mental health benefits.

Safety Profile and Drug Interactions

Pravastatin is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. However, certain drug interactions can affect its efficacy:

- Drug Interactions : Coadministration with gemfibrozil is not recommended due to significant increases in pravastatin levels . Monitoring is advised for patients taking multiple medications.

Emerging Research Areas

Ongoing research continues to explore additional applications of pravastatin:

- Cancer Research : Some studies are investigating the potential role of statins like pravastatin in cancer prevention or treatment due to their anti-inflammatory properties.

- Diabetes Management : There is emerging evidence suggesting that statins may improve insulin sensitivity and have beneficial effects on glucose metabolism.

相似化合物的比较

普伐他汀钠与阿托伐他汀和辛伐他汀等其他他汀类药物进行比较。虽然所有他汀类药物都通过抑制 HMG-CoA 还原酶发挥作用,但普伐他汀钠在其亲水性和较低的药物相互作用潜力方面是独特的。与阿托伐他汀和辛伐他汀不同,普伐他汀钠不受柚子产品显着影响。 此外,与其他他汀类药物相比,普伐他汀钠发生肌肉相关副作用的发生率较低 .

类似化合物清单

- 阿托伐他汀

- 辛伐他汀

- 瑞舒伐他汀

- 洛伐他汀

- 氟伐他汀

普伐他汀钠因其特定的药代动力学特性和良好的安全性而脱颖而出,使其成为某些患者群体的首选药物。

生物活性

Pravastatin sodium is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the liver, leading to an increase in low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhancement facilitates greater clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis.

- Increased LDL Receptor Expression : Enhances LDL clearance.

- Reduction in Triglycerides : Lowers triglyceride levels by inhibiting very-low-density lipoprotein (VLDL) production.

Pharmacokinetics

Pravastatin exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:

| Parameter | Value |

|---|---|

| Absorption | 60-90 minutes post-administration |

| Bioavailability | 17% (low due to first-pass metabolism) |

| Volume of Distribution | 0.5 L/kg |

| Protein Binding | 43-48% |

| Metabolism | Primarily hepatic (CYP3A4 involvement minimal) |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of pravastatin in reducing lipid levels and cardiovascular events:

- Cholesterol Reduction : In patients with a history of myocardial infarction, pravastatin reduced total cholesterol by approximately 18% and LDL by about 27% .

- Cardiovascular Risk Reduction : A significant decrease in the risk of coronary heart disease (CHD) events was observed; specifically, a 24% reduction in mortality due to coronary disease was reported .

Case Studies and Research Findings

- Hypertensive Pregnancy Study :

- Stability Studies :

- Combination Therapy :

Summary of Biological Activity

This compound exhibits significant biological activity through its role as an HMG-CoA reductase inhibitor. Its ability to lower cholesterol levels and reduce cardiovascular risks has been well-documented through various clinical trials and studies. The compound's pharmacokinetic profile supports its therapeutic use, while ongoing research continues to explore its broader implications in conditions such as hypertensive pregnancy.

属性

CAS 编号 |

81131-70-6 |

|---|---|

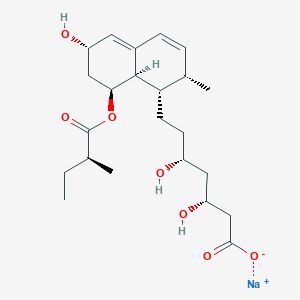

分子式 |

C23H36NaO7 |

分子量 |

447.5 g/mol |

IUPAC 名称 |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |

InChI 键 |

RNAREGLVKQKRSG-IYNICTALSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

手性 SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |

规范 SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |

外观 |

White powder |

Key on ui other cas no. |

81131-70-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

81093-37-0 (Parent) |

同义词 |

Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: this compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, this compound effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is this compound's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that this compound exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of this compound?

A3: The tissue-selective action of this compound is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight, this compound is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of this compound typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating this compound?

A6: this compound is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of this compound, including:* Solid Dispersions: Formulating this compound as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: this compound-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing this compound offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of this compound evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of this compound formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify this compound in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of this compound. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of this compound analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of this compound analysis in various matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。